Pentanedioic acid, 3-phenyl-, dibenzyl ester
Overview
Description
Pentanedioic acid, 3-phenyl-, dibenzyl ester is an organic compound with a complex structure that includes a phenyl group and two benzyl ester groups attached to a pentanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 3-phenyl-, dibenzyl ester typically involves the esterification of pentanedioic acid derivatives with benzyl alcohol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, 3-phenyl-, dibenzyl ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituent introduced, such as bromophenyl or nitrophenyl derivatives.
Scientific Research Applications
Pentanedioic acid, 3-phenyl-, dibenzyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: It is used in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of pentanedioic acid, 3-phenyl-, dibenzyl ester involves its interaction with various molecular targets and pathways. In biological systems, the ester groups can be hydrolyzed by esterases to release the corresponding carboxylic acids and alcohols. This hydrolysis reaction is crucial for its potential use as a prodrug, where the active compound is released in a controlled manner.
Comparison with Similar Compounds
Similar Compounds
- Pentanedioic acid, dimethyl ester
- Pentanedioic acid, diethyl ester
- Pentanedioic acid, dipropyl ester
Uniqueness
Pentanedioic acid, 3-phenyl-, dibenzyl ester is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other esters of pentanedioic acid. The phenyl group can participate in additional reactions, such as electrophilic aromatic substitution, which are not possible with simple alkyl esters.
Properties
IUPAC Name |
dibenzyl 3-phenylpentanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O4/c26-24(28-18-20-10-4-1-5-11-20)16-23(22-14-8-3-9-15-22)17-25(27)29-19-21-12-6-2-7-13-21/h1-15,23H,16-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKOBIVKHNFWFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(CC(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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